des-His1-[Glu9]-Glucagon (1-29) amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-His1-[Glu9]-Glucagon (1-29) amide: is a synthetic peptide derived from glucagon, a hormone involved in glucose metabolism. This compound is specifically modified to lack histidine at position 1 and has a glutamic acid substitution at position 9, making it distinct from natural glucagon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of des-His1-[Glu9]-Glucagon (1-29) amide typically involves solid-phase peptide synthesis (SPPS). The process starts with the assembly of amino acids on a resin, followed by sequential coupling and deprotection steps. The final product is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process, ensuring high purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Des-His1-[Glu9]-Glucagon (1-29) amide can undergo various chemical reactions, including:
Oxidation: : Conversion of specific amino acids to their oxidized forms.
Reduction: : Reduction of disulfide bonds.
Substitution: : Modification of amino acid residues.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like iodine or hydrogen peroxide.
Reduction: : Using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: : Using reagents like carbodiimides for peptide coupling.
Major Products Formed
Oxidation: : Oxidized amino acids.
Reduction: : Reduced disulfide bonds.
Substitution: : Modified peptide sequences.
Applications De Recherche Scientifique
Des-His1-[Glu9]-Glucagon (1-29) amide is used in various scientific research fields:
Chemistry: : Studying peptide synthesis and modification techniques.
Biology: : Investigating glucagon receptor interactions and signaling pathways.
Medicine: : Developing potential therapeutic agents for metabolic disorders.
Industry: : Producing reference standards for analytical methods.
Mécanisme D'action
The compound exerts its effects by binding to glucagon receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP (cAMP) levels. This pathway influences glucose metabolism and energy homeostasis.
Comparaison Avec Des Composés Similaires
Des-His1-[Glu9]-Glucagon (1-29) amide is unique due to its specific modifications. Similar compounds include:
Natural Glucagon: : Lacks the modifications present in this compound.
Glucagon-like Peptides (GLP-1, GLP-2): : Related peptides with different amino acid sequences and functions.
These modifications make this compound a valuable tool for research and potential therapeutic applications.
Activité Biologique
des-His1-[Glu9]-Glucagon (1-29) amide is a synthetic peptide that serves as a glucagon receptor antagonist. This compound is notable for its potential applications in diabetes management and metabolic research due to its ability to modulate glucagon signaling pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on insulin release, and implications for glucose metabolism.
This compound functions primarily as an antagonist at the glucagon receptor. The pharmacological profile includes:
- Inhibition of Adenylyl Cyclase : The compound exhibits a pA2 value of approximately 7.2, indicating its potency in inhibiting glucagon-induced activation of adenylyl cyclase in rat liver membranes .
- No Agonist Activity : Unlike glucagon, this antagonist does not stimulate adenylate cyclase, which is crucial for cyclic AMP production, a key signaling molecule in glucose metabolism .
- Stimulation of Inositol Phosphate Release : It activates phospholipase C, leading to the breakdown of inositol phospholipids, which is independent of magnesium and GTP presence .
In Vitro Studies
- Insulin Release : In vitro experiments demonstrate that this compound enhances glucose-stimulated insulin secretion from pancreatic islet cells. This effect is attributed to improved stimulus-secretion coupling mechanisms involving increased intracellular calcium levels and enhanced mitochondrial function .
In Vivo Studies
- Hyperglycemia Prevention : In animal models, the peptide effectively blocks glucagon-induced hyperglycemia. For instance, it prevents hyperglycemic responses in normal rabbits without affecting glycogenolysis and reduces blood glucose levels in streptozotocin-induced diabetic rats .
Comparative Biological Activity Table
Parameter | This compound | Glucagon |
---|---|---|
Receptor Type | Antagonist | Agonist |
pA2 Value | 7.2 | Not applicable |
Adenylyl Cyclase Activation | Inhibited | Stimulated |
Insulin Release | Enhanced | Variable |
Hyperglycemia Induction | Blocked | Induced |
Study 1: Effects on Diabetic Rats
In a study involving streptozotocin-induced diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin sensitivity and reduced hepatic glucose output .
Study 2: Glucocorticoid Interaction
Another investigation examined the interaction between this compound and glucocorticoids. The antagonist effectively mitigated the hyperglycemic effects induced by dexamethasone treatment in rats, suggesting its potential utility in managing glucocorticoid-induced glucose intolerance .
Propriétés
IUPAC Name |
5-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C148H221N41O47S/c1-70(2)54-95(131(221)171-94(49-53-237-11)130(220)179-102(61-111(154)202)140(230)188-117(74(8)194)120(155)210)174-135(225)101(60-81-64-162-86-29-19-18-28-84(81)86)178-128(218)92(43-47-110(153)201)172-144(234)116(72(5)6)187-138(228)99(56-77-24-14-12-15-25-77)177-136(226)103(62-114(206)207)180-127(217)91(42-46-109(152)200)165-121(211)73(7)164-124(214)88(31-22-51-160-147(156)157)167-125(215)89(32-23-52-161-148(158)159)169-142(232)106(68-192)184-137(227)104(63-115(208)209)181-132(222)96(55-71(3)4)173-133(223)97(58-79-33-37-82(197)38-34-79)175-126(216)87(30-20-21-50-149)168-141(231)105(67-191)183-134(224)98(59-80-35-39-83(198)40-36-80)176-129(219)93(44-48-113(204)205)170-143(233)107(69-193)185-146(236)119(76(10)196)189-139(229)100(57-78-26-16-13-17-27-78)182-145(235)118(75(9)195)186-112(203)65-163-123(213)90(41-45-108(151)199)166-122(212)85(150)66-190/h12-19,24-29,33-40,64,70-76,85,87-107,116-119,162,190-198H,20-23,30-32,41-63,65-69,149-150H2,1-11H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,210)(H,163,213)(H,164,214)(H,165,211)(H,166,212)(H,167,215)(H,168,231)(H,169,232)(H,170,233)(H,171,221)(H,172,234)(H,173,223)(H,174,225)(H,175,216)(H,176,219)(H,177,226)(H,178,218)(H,179,220)(H,180,217)(H,181,222)(H,182,235)(H,183,224)(H,184,227)(H,185,236)(H,186,203)(H,187,228)(H,188,230)(H,189,229)(H,204,205)(H,206,207)(H,208,209)(H4,156,157,160)(H4,158,159,161) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXSASLSNHDASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C148H221N41O47S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3358.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.